(4-Butylphenyl)(furan-2-yl)methanone
Overview
Description
(4-Butylphenyl)(furan-2-yl)methanone is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a methanone group, which is further connected to a 4-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)(furan-2-yl)methanone typically involves the reaction of 4-butylbenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (4-Butylphenyl)(furan-2-yl)methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(4-Butylphenyl)(furan-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated structure.
Biological Studies: It serves as a model compound for studying the interactions of furan derivatives with biological systems.
Mechanism of Action
The mechanism by which (4-Butylphenyl)(furan-2-yl)methanone exerts its effects involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, which is often associated with cancer .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(furan-2-yl)methanone
- (4-Ethylphenyl)(furan-2-yl)methanone
- (4-Propylphenyl)(furan-2-yl)methanone
Uniqueness
(4-Butylphenyl)(furan-2-yl)methanone is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it distinct from other similar compounds with shorter alkyl chains .
Properties
IUPAC Name |
(4-butylphenyl)-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNZKIIDMSFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297416 | |
Record name | (4-Butylphenyl)-2-furanylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73399-37-8 | |
Record name | (4-Butylphenyl)-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73399-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butylphenyl)-2-furanylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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